molecular formula C19H17NO3 B6339339 methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate CAS No. 1171924-38-1

methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate

Cat. No.: B6339339
CAS No.: 1171924-38-1
M. Wt: 307.3 g/mol
InChI Key: VSSMMQMINJYYQD-UHFFFAOYSA-N
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Description

Methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety, which is a common structure in many biologically active molecules .

Properties

CAS No.

1171924-38-1

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

methyl 2-[2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate

InChI

InChI=1S/C19H17NO3/c1-22-17-9-5-6-13(18(17)19(21)23-2)10-11-14-12-20-16-8-4-3-7-15(14)16/h3-12,20H,1-2H3

InChI Key

VSSMMQMINJYYQD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=CNC3=CC=CC=C32

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CNC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate typically involves the reaction of 1H-indole-3-carbaldehyde with a suitable ester derivative under specific conditions. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and sustainability . These reactions often require catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale MCRs, utilizing automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing solvent use and optimizing reaction conditions, is often emphasized to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate is unique due to its specific structure, which combines an indole moiety with a methoxybenzoate group. This combination may enhance its biological activity and specificity compared to other indole derivatives .

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